molecular formula C18H20FN3O2 B5822878 N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5822878
M. Wt: 329.4 g/mol
InChI Key: RJRGUHAFBZMGQY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further linked to a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and the piperazine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using 3-methoxyaniline.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Studied for its potential effects on the central nervous system.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    N-(4-fluorophenyl)piperazine: Lacks the methoxyphenyl group, which may affect its biological activity.

    4-(3-methoxyphenyl)piperazine: Lacks the fluorophenyl group, which may influence its reactivity and pharmacological properties.

    N-(4-chlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological behavior.

Uniqueness:

  • The presence of both fluorophenyl and methoxyphenyl groups in N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide provides a unique combination of electronic and steric effects, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRGUHAFBZMGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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